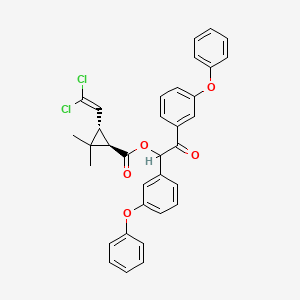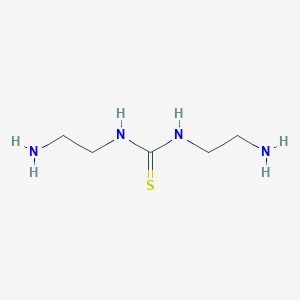
N,N'-Bis(2-aminoethyl)thiourea Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride: is a chemical compound with the molecular formula C5H14N4S and a molecular weight of 162.26 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its ability to interact with biological systems, making it valuable in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride typically involves the reaction of thiourea with 2-chloroethylamine hydrochloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The process can be summarized as follows:
Reactants: Thiourea and 2-chloroethylamine hydrochloride.
Reaction Medium: Aqueous solution.
Conditions: Controlled temperature and pH.
Purification: Recrystallization.
Industrial Production Methods: Industrial production of N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride is used as a reagent in organic synthesis and as a ligand in coordination chemistry .
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride involves its interaction with biological molecules such as proteins and enzymes . The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
- N,N’-Bis(2-aminoethyl)ethylenediamine Dihydrochloride
- N,N’-Bis(2-aminoethyl)urea Dihydrochloride
- N,N’-Bis(2-aminoethyl)guanidine Dihydrochloride
Uniqueness: N,N’-Bis(2-aminoethyl)thiourea Dihydrochloride is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . The presence of sulfur in the thiourea group allows for specific interactions with metal ions and biological molecules, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C5H14N4S |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
1,3-bis(2-aminoethyl)thiourea |
InChI |
InChI=1S/C5H14N4S/c6-1-3-8-5(10)9-4-2-7/h1-4,6-7H2,(H2,8,9,10) |
InChI Key |
MJZVPYYPORCVCX-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=S)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


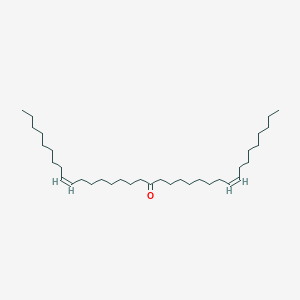
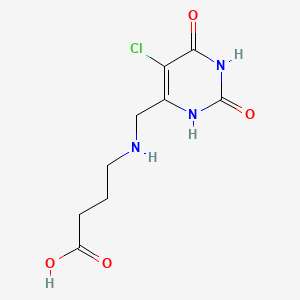
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
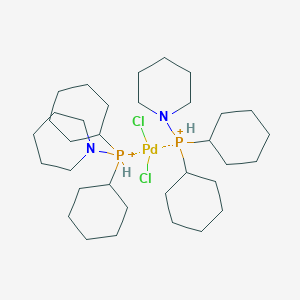
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
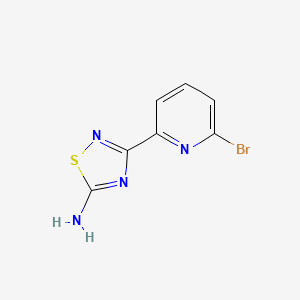
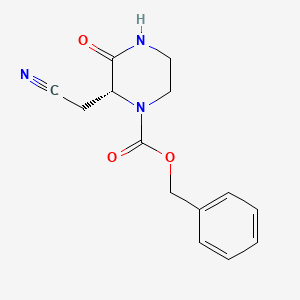

![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
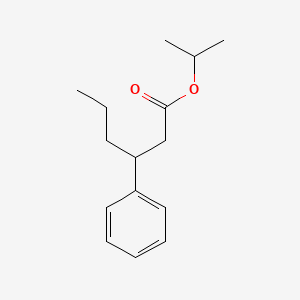
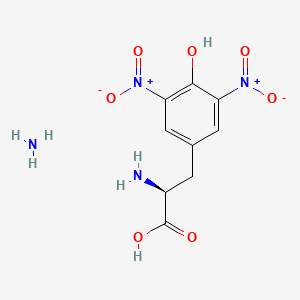
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
